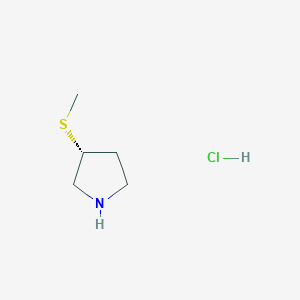

(3R)-3-methylsulfanylpyrrolidine;hydrochloride

Description

(3R)-3-Methylsulfanylpyrrolidine hydrochloride is a chiral pyrrolidine derivative featuring a methylsulfanyl (-SMe) substituent at the 3R position of the pyrrolidine ring, combined with a hydrochloride salt. Pyrrolidine scaffolds are widely utilized in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds.

Properties

IUPAC Name |

(3R)-3-methylsulfanylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS.ClH/c1-7-5-2-3-6-4-5;/h5-6H,2-4H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHJTLBXRRAZMY-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@@H]1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3R)-3-methylsulfanylpyrrolidine;hydrochloride is a chiral compound notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₅H₁₃ClN₃O₂S

- Molecular Weight : Approximately 185.67 g/mol

- Structure : The compound features a pyrrolidine ring substituted with a methylsulfanyl group, contributing to its unique biological properties.

The biological activity of (3R)-3-methylsulfanylpyrrolidine;hydrochloride is primarily mediated through its interactions with various biological targets, including receptors and enzymes. The compound may function as a ligand, modulating the activity of these targets and influencing cellular processes. Specific mechanisms include:

- Receptor Binding : The compound may bind to specific receptors, altering their activity and leading to downstream effects on cellular signaling pathways.

- Enzyme Interaction : It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their catalytic activity .

Biological Activity

Research indicates that (3R)-3-methylsulfanylpyrrolidine;hydrochloride exhibits several biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases .

- Analgesic Properties : There is evidence to support its potential role as an analgesic agent, although detailed mechanisms remain under investigation .

- Neuroprotective Effects : Some studies have explored its effects on neurological disorders, indicating possible neuroprotective roles .

Research Findings and Case Studies

Several studies have investigated the biological activity of (3R)-3-methylsulfanylpyrrolidine;hydrochloride:

- In Vitro Studies : Research has demonstrated that the compound interacts with various cell lines, showing effects on cell proliferation and apoptosis. For instance, in cancer cell lines, it was observed to inhibit growth through modulation of signaling pathways .

- Animal Models : In preclinical models, (3R)-3-methylsulfanylpyrrolidine;hydrochloride exhibited significant effects on pain response and inflammation markers, suggesting its utility in pain management therapies .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of pyrrolidine derivatives have shown that modifications to the methylsulfanyl group can significantly alter biological activity, highlighting the importance of chirality in therapeutic efficacy .

Applications in Drug Development

The unique properties of (3R)-3-methylsulfanylpyrrolidine;hydrochloride make it a valuable scaffold in drug discovery:

- Pharmacological Tool : It is being explored as a potential lead compound for developing new therapeutics targeting inflammatory and neurological disorders.

- Synthetic Intermediate : The compound serves as an important intermediate in synthesizing more complex pharmaceuticals .

Comparative Analysis

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| (S)-3-(Methylsulfanylpyrrolidine;hydrochloride | Enantiomer with opposite configuration | Potentially different biological activity |

| 3-(Methanesulfonyl)pyrrolidine hydrochloride | Lacks methyl substitution on the sulfonyl group | May exhibit different reactivity |

| 2-(Methylsulfonyl)propan-1-amine | Aliphatic amine structure | Different functional group leading to varied applications |

Scientific Research Applications

Medicinal Chemistry

(3R)-3-methylsulfanylpyrrolidine;hydrochloride has garnered attention for its potential pharmacological properties. Preliminary studies suggest it may exhibit:

- Anti-inflammatory effects : Research indicates that the compound may inhibit specific inflammatory pathways, although detailed mechanisms are still under investigation.

- Analgesic properties : Its structural characteristics may contribute to pain-relieving effects.

Interaction Studies

Studies have focused on the binding affinity of (3R)-3-methylsulfanylpyrrolidine;hydrochloride to various biological targets. Preliminary findings suggest potential interactions with specific receptors and enzymes, indicating possible therapeutic roles in drug design.

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of (3R)-3-methylsulfanylpyrrolidine;hydrochloride in a murine model of inflammation. Results indicated a significant reduction in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Efficacy

In another investigation, the analgesic properties of the compound were assessed using pain models in rodents. The compound demonstrated dose-dependent pain relief, comparable to standard analgesics, highlighting its therapeutic potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Similarity Metrics

The structural similarity of (3R)-3-methylsulfanylpyrrolidine hydrochloride to analogous compounds is often quantified using cheminformatics tools. Key analogs and their properties are summarized below:

Table 1: Structural Analogs and Similarity Scores

Note: Discrepancies in similarity scores (e.g., 0.75 vs. 0.95 for (R)-3-methylpyrrolidine hydrochloride) arise from differing computational methods or descriptor systems .

Functional Group Impact on Properties

Methyl vs. Methylsulfanyl Substituents

- (R)-3-Methylpyrrolidine hydrochloride (CAS 235093-98-8): The absence of sulfur reduces lipophilicity compared to the methylsulfanyl analog. This may limit membrane permeability but enhance aqueous solubility. Its lower similarity score (0.75) suggests significant divergence in electronic or steric properties .

- Its high similarity score (0.96) indicates structural overlap with the methylsulfanyl derivative .

Aromatic vs. Aliphatic Substituents

- 3-(4-Methoxyphenyl)-3-methylpyrrolidine hydrochloride (CAS 2624135-46-0): The methoxyphenyl group introduces aromaticity and bulk, likely enhancing interactions with hydrophobic pockets in proteins. However, this modification significantly increases molecular weight (~293.8 g/mol vs. ~174.6 g/mol for 3-cyano analog) and may reduce metabolic stability .

Halogenated Derivatives

Stereochemical Considerations

- Enantiomers : The (R)-configuration of the methylsulfanyl group distinguishes it from the (S)-enantiomer (e.g., (S)-3-methylpyrrolidine hydrochloride, CAS 186597-29-5). Stereochemistry critically impacts biological activity; for example, (R)-3-fluoropyrrolidine hydrochloride (CAS 136725-55-8) may exhibit distinct receptor-binding profiles compared to its (S)-counterpart .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3R)-3-methylsulfanylpyrrolidine hydrochloride with high enantiomeric purity?

- Answer : The synthesis of chiral pyrrolidine derivatives typically involves stereoselective strategies such as asymmetric hydrogenation or chiral auxiliary-mediated cyclization. For example, (R)-3-methylpyrrolidine hydrochloride (a structurally related compound) is synthesized via catalytic asymmetric hydrogenation of ketones using transition-metal catalysts (e.g., Ru-BINAP complexes) to ensure enantiomeric excess >98% . Post-synthesis, purification via recrystallization in ethanol/water mixtures enhances purity. Characterization should include chiral HPLC (using polysaccharide-based columns) and polarimetry to confirm stereochemistry.

Q. How can researchers validate the structural integrity of (3R)-3-methylsulfanylpyrrolidine hydrochloride post-synthesis?

- Answer : Structural validation requires a combination of analytical techniques:

- NMR spectroscopy : H and C NMR to confirm the presence of the methylsulfanyl group and pyrrolidine backbone.

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.

- Elemental analysis : To confirm stoichiometric ratios of C, H, N, and S.

- UV/Vis spectroscopy : For compounds with chromophores, λmax values (e.g., 204–210 nm for arylcyclohexylamine analogs) provide additional confirmation .

Advanced Research Questions

Q. What experimental strategies are recommended for investigating the stereochemical stability of (3R)-3-methylsulfanylpyrrolidine hydrochloride under varying pH conditions?

- Answer : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 40°C. Monitor stereochemical integrity via:

- Chiral HPLC : Track enantiomeric excess over time.

- Circular dichroism (CD) : Detect conformational changes in the pyrrolidine ring.

- NMR kinetics : Measure racemization rates using dynamic NMR experiments.

- Reference : Similar protocols are applied to (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride to assess hydrolytic stability .

Q. How can researchers resolve contradictions in pharmacological data for (3R)-3-methylsulfanylpyrrolidine hydrochloride across different in vitro and in vivo models?

- Answer : Discrepancies may arise from differences in bioavailability, metabolism, or model-specific receptor interactions. Mitigation strategies include:

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure levels with observed effects.

- Metabolite identification : Use hepatocyte assays or microsomal studies to identify active/inactive metabolites.

- Receptor binding assays : Compare affinity across species (e.g., rat vs. human receptors) to explain interspecies variability.

- Reference : Studies on 3-fluoro PCP hydrochloride highlight the importance of discriminative stimulus assays in rats to validate target engagement .

Q. What methodologies are suitable for assessing the environmental impact of (3R)-3-methylsulfanylpyrrolidine hydrochloride during disposal?

- Answer : Follow OECD guidelines for environmental toxicity testing:

- Aquatic toxicity : Use Daphnia magna or zebrafish embryos to determine LC values.

- Biodegradation assays : Monitor compound degradation in soil/water matrices via GC-MS.

- Waste handling : Neutralize hydrochloride salts with sodium bicarbonate before incineration or professional disposal .

Methodological Considerations

Q. How can researchers optimize reaction yields for introducing the methylsulfanyl group into the pyrrolidine ring?

- Answer : Key parameters include:

- Reagent selection : Use methyl disulfide or methylthiolation agents (e.g., methyl thiocyanate) with Lewis acids (e.g., BF-etherate) to enhance electrophilic substitution.

- Temperature control : Maintain −20°C to 0°C to minimize side reactions.

- Workflow : Quench reactions with aqueous NaHCO and extract with dichloromethane for high recovery.

Q. What safety protocols are critical when handling (3R)-3-methylsulfanylpyrrolidine hydrochloride in laboratory settings?

- Answer :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation.

- Spill management : Neutralize spills with activated carbon and dispose as hazardous waste.

- Reference : Safety data for (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride recommends P264 (wash hands after handling) and P305+P351+P338 (eye exposure protocol) .

Data Analysis and Reporting

Q. How should researchers address batch-to-batch variability in purity assessments of (3R)-3-methylsulfanylpyrrolidine hydrochloride?

- Answer : Implement quality control (QC) measures:

- Batch testing : Use HPLC-UV (≥98% purity threshold) and Karl Fischer titration for moisture content.

- Stability monitoring : Store batches at −20°C in amber vials to prevent degradation.

- Documentation : Include certificates of analysis (CoA) with each batch, detailing residual solvents and heavy metals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.